molecular formula C5H3F3N2O B026336 2-(Trifluoromethyl)pyrimidin-5-ol CAS No. 100991-09-1

2-(Trifluoromethyl)pyrimidin-5-ol

Cat. No.: B026336
CAS No.: 100991-09-1
M. Wt: 164.09 g/mol
InChI Key: QPAXXIOBBIIATH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidin-5-ol is an organic compound with the molecular formula C5H3F3N2O It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by purification and isolation of the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluoromethylpyrimidinone, while reduction may produce trifluoromethylpyrimidinamine.

Scientific Research Applications

2-(Trifluoromethyl)pyrimidin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for compounds that target specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyrimidin-4-ol
  • 2-(Trifluoromethyl)pyrimidin-6-ol
  • 2-(Trifluoromethyl)pyridine-5-ol

Uniqueness

2-(Trifluoromethyl)pyrimidin-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyrimidine ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry .

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXXIOBBIIATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544541
Record name 2-(Trifluoromethyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100991-09-1
Record name 2-(Trifluoromethyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol (6.50 g, 38.7 mmol) and nitrobenzene (30 mL) was heated to 90° C. to form a homogeneous solution. At this temperature, a solution of sodium methoxide (8.5 g, 157 mmol) in methanol (30 mL) was added portionwise, allowing the methanol to distill off before next addition (the whole process took about 3 h). Then the reaction mixture was heated to 120° C. for 1 h. The reaction mixture was cooled to room temperature, and then partitioned between ethyl acetate and water. The organic phase was separated off. The aqueous phase adjusted to pH 4.0 with 6M aqueous HCl and then extracted with EA. The organic phase was dried over sodium sulfate, and filtered. Concentrated in vacuo then afforded the title compound (533 mg, 3.25 mmol, 8.4% yield). LCMS: rt=1.78 min, [M+H+]=165
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
8.4%

Synthesis routes and methods II

Procedure details

2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (4.20 g, 25 mmol) was stirred in nitrobenzene at 90° C. Sodium methoxide (5.4 g, 100 mmol) was dissolved in methanol (75 ml) and added portionwise to the reaction mixture, allowing the methanol to distill off before the next addition. The reaction mixture was then warmed to 121° C. for one hour, cooled, shaken with water (150 ml), the organic phase separated off and the aqueous phase washed with ethyl acetate (2×100 ml). The aqueous phase was adjusted to pH 4.0 with 6M aqueous hydrochloric acid, extracted with ethyl acetate (2×100 ml), dried and evaporated to give 2.53 g (61.7%) of an orange coloured product that was used without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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